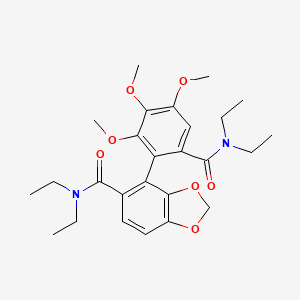
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- is a complex organic compound that features a benzodioxole ring, a carboxamide group, and several diethyl and trimethoxy substitutions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- typically involves multiple steps, starting with the preparation of the benzodioxole ring. The carboxamide group is then introduced through a series of reactions involving amide formation. The diethyl and trimethoxy substitutions are added through alkylation and methoxylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethyl and trimethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antiprotozoal properties.
Medicine: Investigated for its potential use as an antidiarrheal medication.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-hydroxy-: Similar structure but with a hydroxy group instead of the trimethoxyphenyl group.
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(diethylamino)carbonyl-: Similar structure but without the trimethoxy substitutions.
Uniqueness
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- is unique due to its combination of diethyl, trimethoxy, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
156809-12-0 |
|---|---|
Molecular Formula |
C26H34N2O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[6-(diethylcarbamoyl)-2,3,4-trimethoxyphenyl]-N,N-diethyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H34N2O7/c1-8-27(9-2)25(29)16-12-13-18-22(35-15-34-18)20(16)21-17(26(30)28(10-3)11-4)14-19(31-5)23(32-6)24(21)33-7/h12-14H,8-11,15H2,1-7H3 |
InChI Key |
GHSZRHKHKSKWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(C=C1)OCO2)C3=C(C(=C(C=C3C(=O)N(CC)CC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















